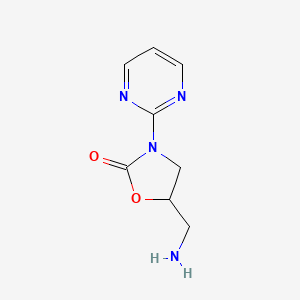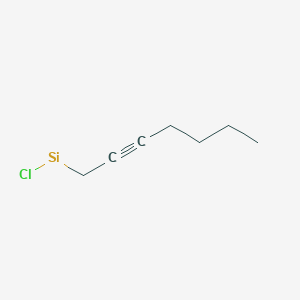![molecular formula C14H18O5 B14230902 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid CAS No. 820247-02-7](/img/structure/B14230902.png)
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid is an organic compound with a complex structure that includes a dioxane ring and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid typically involves the condensation of glycerol with benzaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, a reaction time of 4 hours, and the use of ligroin as a solvent . The product, 2-phenyl-1,3-dioxan-5-ol, is then isolated and purified.
Industrial Production Methods
化学反应分析
Types of Reactions
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A related compound with similar structural features.
2,5-Diphenyl-1,3-oxazoline: Another compound with a dioxane ring and phenyl groups.
Uniqueness
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid is unique due to its specific combination of a dioxane ring and a butanoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
820247-02-7 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoic acid |
InChI |
InChI=1S/C14H18O5/c15-13(16)7-4-8-17-12-9-18-14(19-10-12)11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
InChI 键 |
ZGLHKIUZLNPNMN-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC(O1)C2=CC=CC=C2)OCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


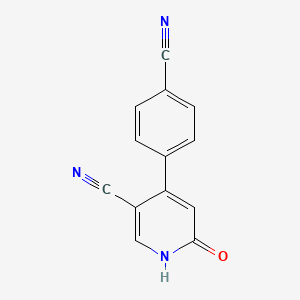
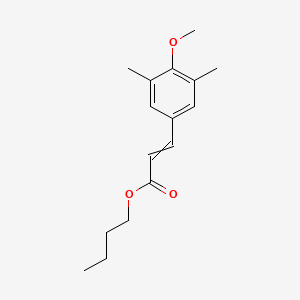

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
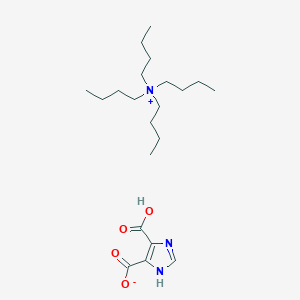

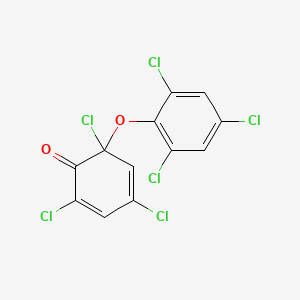
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
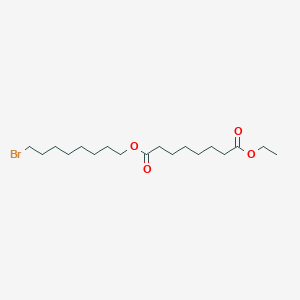
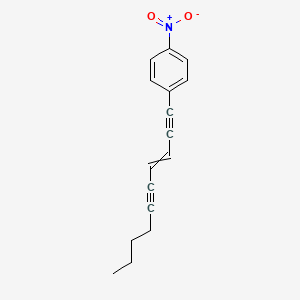
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
